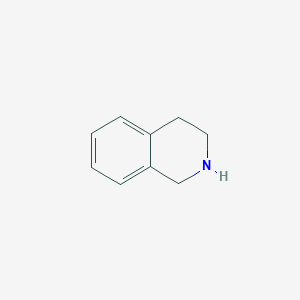Patent
US05789595
Procedure details


The suspension (60 ml) in methanol of 1.58 g of 2-(2-(isopropyloxycarbonyl)ethyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline and 1.0 g of palladium-carbon (10%) was stirred for one day, and the catalyst was separated by filtration. The filtrate was concentrated under reduced pressure to obtain 1.11 g of 7-amino-2-(isopropyloxycarbonyl)ethyl)-1,2,3,4-tetrahydroisoquinoline (yield: 78%).
[Compound]
Name
suspension
Quantity
60 mL
Type
reactant
Reaction Step One

Name
2-(2-(isopropyloxycarbonyl)ethyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline
Quantity
1.58 g
Type
reactant
Reaction Step One


Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One

Yield
78%
Identifiers


|
REACTION_CXSMILES
|
C(OC(CC[N:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][C:13]([N+]([O-])=O)=[CH:14][CH:15]=2)[CH2:10]1)=O)(C)C>CO.[C].[Pd]>[CH2:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:17][CH2:18][NH:9]1 |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
suspension
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2-(2-(isopropyloxycarbonyl)ethyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline
|
|
Quantity
|
1.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(=O)CCN1CC2=CC(=CC=C2CC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
palladium-carbon
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was separated by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1NCCC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

